molecular formula C6H3BrFIO B6305703 5-Bromo-2-fluoro-3-iodophenol CAS No. 1805108-68-2

5-Bromo-2-fluoro-3-iodophenol

Cat. No. B6305703
CAS RN: 1805108-68-2
M. Wt: 316.89 g/mol
InChI Key: WRXYZGVPVAOBGX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-iodophenol is an organic compound with the molecular formula C6H3BrFIO . It is used in the synthesis of various compounds, such as drugs, and in the study of biochemical effects .


Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-3-iodophenol involves several steps. It is produced by electrophilic halogenation of phenol with bromine . It has been used in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-iodophenol has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

5-Bromo-2-fluoro-3-iodophenol is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-fluoro-3-iodophenol is not mentioned in the search results, it is used in the study of the mechanism of action of drugs, as well as in the development of new drugs .

Safety and Hazards

5-Bromo-2-fluoro-3-iodophenol is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Bromo-2-fluoro-3-iodophenol are not mentioned in the search results, it is used in the synthesis of various compounds and in the study of biochemical effects . This suggests that it may continue to be used in the development of new drugs and in biochemical research.

properties

IUPAC Name

5-bromo-2-fluoro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYZGVPVAOBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-iodophenol

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